2-Chloro-6-methoxyquinoline-3-carbonitrile 2-Chloro-6-methoxyquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 101617-91-8
VCID: VC20739883
InChI: InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol

2-Chloro-6-methoxyquinoline-3-carbonitrile

CAS No.: 101617-91-8

VCID: VC20739883

Molecular Formula: C11H7ClN2O

Molecular Weight: 218.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methoxyquinoline-3-carbonitrile - 101617-91-8

Description

2-Chloro-6-methoxyquinoline-3-carbonitrile is a chemical compound with significant interest in the fields of medicinal and organic chemistry. It is classified as a quinoline derivative, characterized by its unique structure that includes a chloro, methoxy, and carbonitrile functional groups.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

The synthesis of this compound typically involves several methods, including electrophilic substitution reactions. A notable approach includes the reaction of quinoline derivatives with chloroacetanilides or other electrophiles under controlled conditions.

Synthetic Route Example

A common synthetic pathway involves:

  • Starting Material: 6-Methoxyquinoline.

  • Reagents: Chloroacetyl chloride and a base (e.g., potassium carbonate).

  • Reaction Conditions: The mixture is heated under reflux in an organic solvent such as DMF (N,N-Dimethylformamide).

The yield from such reactions can often exceed 75%, depending on the specific conditions employed.

Biological Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 2-chloro-6-methoxyquinoline-3-carbonitrile. These compounds have shown effectiveness against various antibiotic-resistant strains of bacteria.

Antimicrobial Evaluation

Research indicates that derivatives of this compound exhibit significant activity against:

  • Staphylococcus aureus, including methicillin-resistant strains (MRSA).

  • Escherichia coli, a common gram-negative bacterium.

The mechanism of action is believed to involve interference with bacterial DNA synthesis, although further studies are needed to elucidate the precise pathways involved.

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling 2-chloro-6-methoxyquinoline-3-carbonitrile:

Hazard Classification

Hazard SymbolSignal WordHazard Statements
GHS07WarningH302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Precautionary Measures

It is recommended to use appropriate personal protective equipment (PPE), including gloves and goggles, when working with this compound to minimize exposure risks.

CAS No. 101617-91-8
Product Name 2-Chloro-6-methoxyquinoline-3-carbonitrile
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
IUPAC Name 2-chloro-6-methoxyquinoline-3-carbonitrile
Standard InChI InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
Standard InChIKey AMFXVCDHDIEGIM-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
PubChem Compound 865612
Last Modified Sep 12 2023

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